Head-to-Head MIC Comparison: Nystatin A1 vs. Amphotericin B Against Candida albicans
In a direct head-to-head in vitro broth microdilution assay, Nystatin A1 exhibited an MIC of 4 µg/mL against four distinct Candida albicans strains (KCTC7965, SC5314, SL28, SL38), compared to Amphotericin B which showed an MIC of 1 µg/mL against the same strains [1]. While Amphotericin B was 4-fold more potent on a mg/mL basis, Nystatin A1 demonstrated a markedly higher minimum hemolytic concentration (MHC) of 66.17 ± 0.90 µg/mL versus 4.65 ± 0.17 µg/mL for Amphotericin B [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) and Minimum Hemolytic Concentration (MHC) |
|---|---|
| Target Compound Data | Nystatin A1: MIC 4 µg/mL (C. albicans, n=4 strains); MHC 66.17 ± 0.90 µg/mL |
| Comparator Or Baseline | Amphotericin B: MIC 1 µg/mL (C. albicans, n=4 strains); MHC 4.65 ± 0.17 µg/mL |
| Quantified Difference | Amphotericin B is 4× more potent (MIC); Nystatin A1 is ~14× less hemolytic (MHC ratio: 66.17/4.65 ≈ 14.2) |
| Conditions | Broth microdilution assay; C. albicans strains KCTC7965, SC5314, SL28, SL38; hemolytic activity measured on mammalian erythrocytes |
Why This Matters
For applications requiring lower mammalian cell toxicity (e.g., topical formulations, in vitro cell culture models, tissue engineering scaffolds), Nystatin A1 offers a substantially wider safety margin than Amphotericin B, despite its lower mg/mL potency.
- [1] Kim HJ, Kim MK, et al. Nystatin-like Pseudonocardia polyene B1, a novel disaccharide-containing antifungal heptaene antibiotic. Scientific Reports, 2018; 8: Article 13589, Table 1. View Source
